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Abstract

Pirtobrutinib, marketed under the brand name Jaypirca, is a highly selective, non-covalent
inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4] Its unique reversible binding mechanism
allows it to overcome resistance to covalent BTK inhibitors, marking a significant advancement
in the treatment of B-cell malignancies such as mantle cell ymphoma (MCL) and chronic
lymphocytic leukemia (CLL).[3][5] This technical guide provides a comprehensive overview of
the chemical structure and a detailed examination of the synthetic pathways developed for
pirtobrutinib, offering valuable insights for researchers and professionals in the field of drug
discovery and development.

Chemical Structure and Properties

Pirtobrutinib is a complex organic molecule with the systematic IUPAC name (S)-5-amino-3-
(4-(((5-fluoro-2-methoxybenzoyl)amino)methyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-
pyrazole-4-carboxamide.[2] Its chemical and physical properties are summarized in the table
below.
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Identifier Value Reference

5-amino-3-(4-{[(5-fluoro-2-

methoxybenzoyl)amino]methyl}
IUPAC Name phenyl)-1-((2S)-1,1,1- [1]

trifluoropropan-2-yl)pyrazole-4-

carboxamide

Molecular Formula C22H21F4AN503 [1][5]
Molecular Weight 479.436 g/mol [1]
CAS Number 2101700-15-4 [1][5]

COclccc(F)ecclC(=0O)NCclccc
SMILES (-c2nn(--INVALID-LINK--C(F) [1]
(FF)c(N)c2C(N)=0)ccl

FWZAWAUZXYCBKZ-
InChl Key [1][2]
NSHDSACASA-N

The structure of pirtobrutinib features a central pyrazole ring, which is a common scaffold in
medicinal chemistry. Attached to this core are several key functional groups that contribute to
its high affinity and selectivity for the BTK enzyme. The trifluoromethyl group and the
fluorinated methoxybenzoyl moiety are crucial for its binding interactions within the kinase
domain of BTK.

Mechanism of Action and Signaling Pathway

Pirtobrutinib functions as a potent and selective inhibitor of Bruton's tyrosine kinase, a critical
enzyme in the B-cell receptor (BCR) signaling pathway.[3] Unlike first and second-generation
BTK inhibitors which form a covalent bond with a cysteine residue (C481) in the active site of
BTK, pirtobrutinib binds non-covalently.[5] This reversible binding mode allows it to be
effective against BTK enzymes that have acquired mutations at the C481 residue, a common
mechanism of resistance to covalent inhibitors.[3][5]

The BCR signaling pathway is essential for the proliferation, survival, and differentiation of B-
cells. Upon antigen binding to the B-cell receptor, a cascade of downstream signaling events is
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initiated, with BTK playing a pivotal role. By inhibiting BTK, pirtobrutinib effectively blocks this
signaling cascade, leading to decreased B-cell proliferation and survival.

Cytoplasm Downstream Signaling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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